2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid
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Overview
Description
2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains an ethoxycarbonyl group and a methylamino group attached to the pyrimidine ring, as well as an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid typically involves the reaction of ethyl 2-amino-4,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate with chloroacetic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the amino group, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography can be used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced pyrimidine compounds. Substitution reactions can lead to a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]propanoic acid
- 2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]butanoic acid
- 2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]pentanoic acid
Uniqueness
The uniqueness of 2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid lies in its specific structural features, such as the presence of the ethoxycarbonyl group and the acetic acid moiety. These structural elements contribute to its distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
52872-43-2 |
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Molecular Formula |
C10H13N3O5 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid |
InChI |
InChI=1S/C10H13N3O5/c1-3-18-9(17)6-4-11-10(12-8(6)16)13(2)5-7(14)15/h4H,3,5H2,1-2H3,(H,14,15)(H,11,12,16) |
InChI Key |
FOPNNQMTVIQGFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N(C)CC(=O)O |
Origin of Product |
United States |
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